molecular formula C15H14ClNO4S B2851445 N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE CAS No. 14738-10-4

N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2851445
CAS No.: 14738-10-4
M. Wt: 339.79
InChI Key: LRRIMYCOOJWQPL-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a compound that belongs to the class of sulfonamides and acetamides. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure consists of a sulfonyl group attached to a 4-chlorophenyl ring and an acetamide group attached to a 2-methoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chlorine atom enhances its antimicrobial and anticancer properties compared to similar compounds .

Properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11(18)17(14-5-3-4-6-15(14)21-2)22(19,20)13-9-7-12(16)8-10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRIMYCOOJWQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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